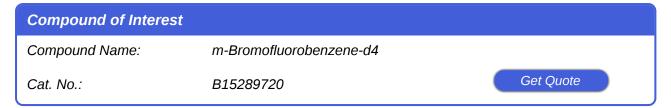




A Comprehensive Technical Guide to m-Bromofluorobenzene-d4 (CAS: 50592-33-1)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on **m-Bromofluorobenzene-d4**, a deuterated analog of m-bromofluorobenzene. This document summarizes its chemical and physical properties, potential applications, and relevant safety information, designed for use in research and development settings.

Chemical and Physical Properties

m-Bromofluorobenzene-d4 is a stable, isotopically labeled compound primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods. The deuterium labeling provides a distinct mass shift, allowing for accurate quantification of the non-deuterated analog or other analytes.

Table 1: General and Chemical Properties



Property	Value	Source
CAS Number	50592-33-1	[1][2]
Molecular Formula	C ₆ D ₄ BrF	[1][2]
Molecular Weight	179.02 g/mol	[1][2]
Synonyms	1-bromo-2,3,4,6-tetradeuterio- 5-fluorobenzene, 3- Bromofluorobenzene-d4	[1]
Appearance	Neat/Liquid (Colorless)	[1]
Isotopic Purity	Not specified in readily available sources	

Table 2: Physical Properties (Data for non-deuterated m-Bromofluorobenzene, CAS: 1073-06-9)

Note: Specific physical property data for the deuterated compound is not readily available. The data below for the non-deuterated analog is provided as an estimate.

Property	Value	Source
Boiling Point	150 - 153 °C	[3]
Melting Point	-8 °C	[3]
Density	1.593 g/mL at 25 °C	[3]
Vapor Pressure	3.7 mmHg at 20 °C	[3]
Flash Point	53 °C	[3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **m-Bromofluorobenzene-d4**.



Mass Spectrometry: The mass spectrum of the non-deuterated m-bromofluorobenzene shows a molecular ion peak at m/z 174/176 due to the bromine isotopes.[4] For **m-Bromofluorobenzene-d4**, the molecular ion peak would be expected at m/z 178/180.

NMR Spectroscopy: While specific NMR data for the deuterated compound is not available, the 1H NMR of the non-deuterated m-bromofluorobenzene would show complex aromatic signals.

[5] In the deuterated version, these proton signals would be absent, and a deuterium NMR spectrum would show corresponding signals.

Applications in Research and Development

The primary application of **m-Bromofluorobenzene-d4** is as an internal standard in analytical methods, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its chemical properties are nearly identical to the non-deuterated form, but its increased mass allows it to be distinguished by a mass spectrometer.

Potential applications include:

- Pharmacokinetic studies: To quantify the concentration of drugs or metabolites containing the m-bromofluorobenzene moiety.
- Environmental analysis: As a surrogate standard for the quantification of halogenated organic compounds in environmental samples.
- Metabolic research: To trace the metabolic fate of compounds containing the mbromofluorobenzene structure.

Experimental Protocols

While a specific, detailed experimental protocol for a particular application of **m-Bromofluorobenzene-d4** was not found in the available literature, a general workflow for its use as an internal standard in GC-MS analysis is provided below.

General Protocol for Use as an Internal Standard in GC-MS Analysis:

Preparation of Standard Solutions:



- Prepare a stock solution of m-Bromofluorobenzene-d4 in a suitable solvent (e.g., methanol, dichloromethane) at a known concentration (e.g., 1 mg/mL).
- Prepare a series of calibration standards containing known concentrations of the analyte
 of interest and a constant, known concentration of the m-Bromofluorobenzene-d4
 internal standard.

Sample Preparation:

- To each unknown sample, add a precise volume of the m-Bromofluorobenzene-d4
 internal standard stock solution to achieve the same concentration as in the calibration
 standards.
- Perform any necessary extraction, cleanup, or derivatization steps.

• GC-MS Analysis:

- Inject the prepared standards and samples into the GC-MS system.
- Develop a suitable GC method to separate the analyte and the internal standard.
- Operate the mass spectrometer in a mode that allows for the detection and quantification of both the analyte and m-Bromofluorobenzene-d4 (e.g., selected ion monitoring, SIM).

Data Analysis:

- For each standard and sample, determine the peak area of the analyte and the internal standard.
- Calculate the response factor (RF) for the analyte relative to the internal standard for each calibration standard.
- Plot a calibration curve of the analyte concentration versus the peak area ratio (analyte/internal standard).
- Using the peak area ratio from the unknown samples, determine the concentration of the analyte from the calibration curve.



Visualizations

The following diagrams illustrate the general synthesis and a typical experimental workflow for m-Bromofluorobenzene-d4.

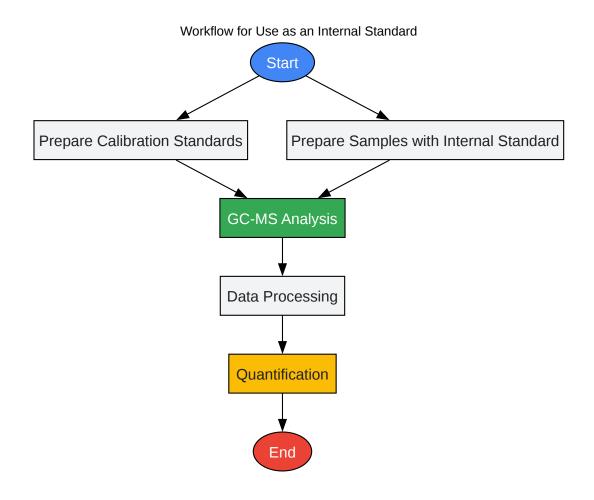
Starting Material **Deuterated Benzene** e.g., Electrophilic Fluorination **Reaction Steps** Fluorination e.g., Electrophilic Bromination with regioselective control **Bromination** Product m-Bromofluorobenzene-d4

General Synthesis of m-Bromofluorobenzene-d4

Click to download full resolution via product page

Caption: General synthetic pathway for m-Bromofluorobenzene-d4.





Click to download full resolution via product page

Caption: Experimental workflow for quantification using an internal standard.

Safety and Handling

The following safety information is for the non-deuterated m-bromofluorobenzene and should be used as a guideline for handling the deuterated compound. A specific Safety Data Sheet (SDS) for **m-Bromofluorobenzene-d4** should be consulted before use.



Table 3: Hazard Information (for non-deuterated m-Bromofluorobenzene)

Hazard Statement	Precautionary Statement
Flammable liquid and vapor.	Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.
Causes skin irritation.	Wash skin thoroughly after handling.
Causes serious eye irritation.	Wear protective gloves/eye protection/face protection.
May cause respiratory irritation.	Avoid breathing dust/fume/gas/mist/vapors/spray.

Handling and Storage:

- Store in a well-ventilated place. Keep container tightly closed.[6]
- Keep away from heat, sparks, and flame.[6]
- Handle in accordance with good industrial hygiene and safety practices.

Disposal Considerations

Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

Disclaimer

This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). The information provided, especially regarding physical properties and safety, is based on data for the non-deuterated analog of **m-Bromofluorobenzene-d4** and should be used with caution. Always consult the SDS provided by the supplier before handling this chemical.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. cymitquimica.com [cymitquimica.com]
- 2. stable-isotopes.com [stable-isotopes.com]
- 3. fishersci.com [fishersci.com]
- 4. Benzene, 1-bromo-3-fluoro- [webbook.nist.gov]
- 5. 1-Bromo-3-fluorobenzene | C6H4BrF | CID 14082 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to m-Bromofluorobenzene-d4 (CAS: 50592-33-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15289720#m-bromofluorobenzene-d4-cas-number-50592-33-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com